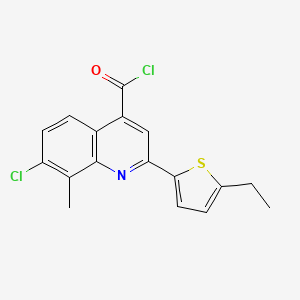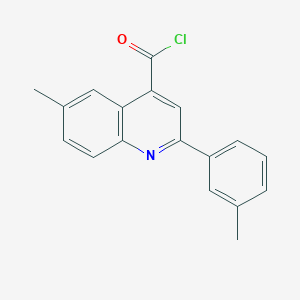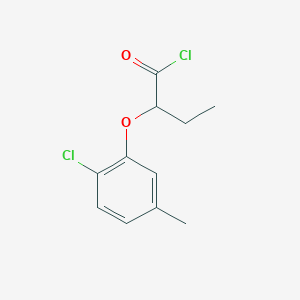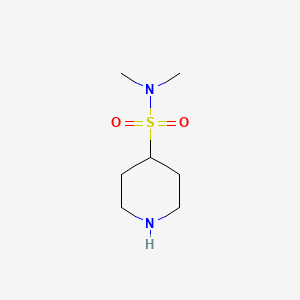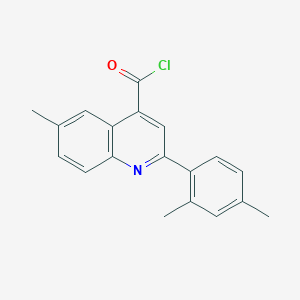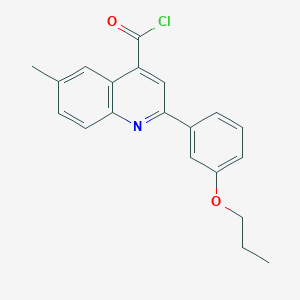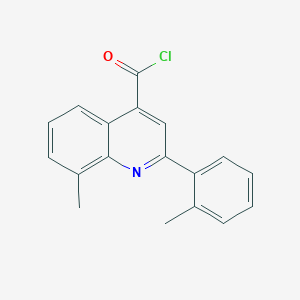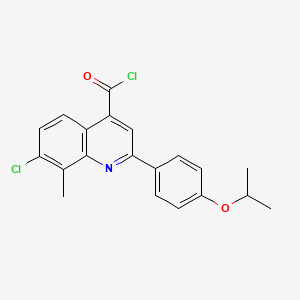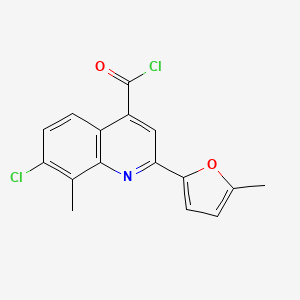![molecular formula C9H5F3N2O B1452811 6-(trifluorometil)-1H-pirrolo[3,2-b]piridina-3-carbaldehído CAS No. 1190311-65-9](/img/structure/B1452811.png)
6-(trifluorometil)-1H-pirrolo[3,2-b]piridina-3-carbaldehído
Descripción general
Descripción
“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a heterocyclic building block with the empirical formula C7H4F3NO . It’s used as a reagent in the preparation of piperidine derivatives, which are potential Alzheimer’s treatment agents .
Physical And Chemical Properties Analysis
“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a solid that’s soluble in methanol . It has a melting point of 52-56 °C, a boiling point of 72 °C, and a predicted density of 1.369±0.06 g/cm3 .Mecanismo De Acción
Target of Action
It has been used in the synthesis of a series of potent and selective inhibitors ofaldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme involved in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium regulation and blood pressure homeostasis.
Mode of Action
Given its use in the synthesis of aldosterone synthase inhibitors, it can be inferred that it may interact with this enzyme, potentially inhibiting its activity and thus reducing the production of aldosterone .
Biochemical Pathways
The biochemical pathways affected by 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are likely related to the biosynthesis of aldosterone, given its potential role as an aldosterone synthase inhibitor . By inhibiting aldosterone synthase, this compound could disrupt the production of aldosterone, leading to downstream effects on sodium regulation and blood pressure control.
Result of Action
The molecular and cellular effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde’s action would likely be related to its potential inhibitory effect on aldosterone synthase . By inhibiting this enzyme, the compound could reduce the production of aldosterone, potentially leading to alterations in sodium regulation and blood pressure control.
Action Environment
The action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde could be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions could potentially affect the compound’s stability and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in lab experiments is its high potency and selectivity towards cancer cells and bacteria. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its accessibility and scalability for large-scale production.
Direcciones Futuras
There are several future directions for the research and development of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. One potential direction is to further study the mechanism of action of this compound and identify specific targets involved in its anticancer and antibacterial effects. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, there is also a need for the development of more efficient and scalable synthesis methods for this compound to facilitate its use in large-scale production.
Aplicaciones Científicas De Investigación
Agroquímicos
6-Trifluorometil-4-azaindol-3-carbaldehído: juega un papel significativo en la industria agroquímica. Sus derivados se utilizan principalmente para la protección de los cultivos contra las plagas. El grupo trifluorometilo mejora la actividad biológica de los pesticidas, haciéndolos más efectivos a dosis más bajas. Este compuesto ha sido un motivo estructural clave en los ingredientes activos para nuevos agroquímicos .
Mejora de la Potencia de los Medicamentos
Se ha demostrado que el grupo trifluorometilo en este compuesto mejora la potencia de los medicamentos, particularmente en la inhibición de enzimas como la transcriptasa inversa. Esto se logra al disminuir el pKa del carbamato cíclico a través de una interacción clave de enlace de hidrógeno con la proteína, lo cual es crucial para el tratamiento de enfermedades como el VIH .
Aplicaciones Antifúngicas
Los derivados de 6-Trifluorometil-4-azaindol-3-carbaldehído han demostrado significativas actividades antifúngicas contra varios patógenos como Botryosphaeria dothidea, Phompsis sp., y Sclerotinia sclerotiorum. Estos compuestos se evalúan utilizando el método de tasa de crecimiento del micelio, y algunos muestran una eficacia comparable o superior a los antifúngicos establecidos como el tebuconazol .
Productos Veterinarios
La industria veterinaria también se beneficia de las aplicaciones de este compuesto. Sus derivados se utilizan en productos que tratan problemas de salud animal, proporcionando soluciones efectivas para la atención veterinaria. Las propiedades del grupo trifluorometilo contribuyen a la efectividad de estos tratamientos .
Investigación Antimicrobiana
La investigación sobre el potencial antimicrobiano de los derivados de 6-Trifluorometil-4-azaindol-3-carbaldehído ha estado en curso. Estos estudios implican protocolos experimentales detallados para evaluar la eficacia de estos compuestos contra una gama de amenazas microbianas, lo que podría conducir a nuevos tratamientos para infecciones .
Safety and Hazards
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-8(14-3-6)5(4-15)2-13-7/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJADIOUVVNAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676832 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190311-65-9 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



